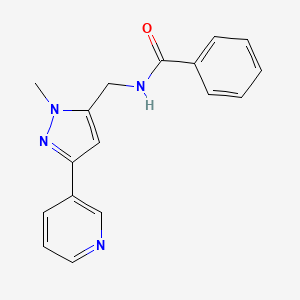

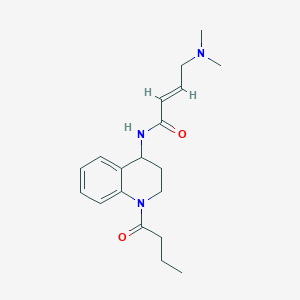

![molecular formula C16H17ClN4O3 B2952816 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1903165-50-3](/img/structure/B2952816.png)

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule, likely related to the class of compounds known as oxazepines . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are used in various fields, including medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, have been synthesized and studied . The synthesis of these compounds often involves complex organic reactions .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One study elaborated on novel sulfonamide derivatives exhibiting strong inhibition of human carbonic anhydrases, crucial for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The research demonstrated that unprotected primary sulfonamide groups facilitate ring-forming cascades, leading to polycyclic [1,4]oxazepine-based inhibitors, highlighting the molecule's potential as a carbonic anhydrase inhibitor (Sapegin et al., 2018).

Antibacterial Agents

Another study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. It found specific compounds displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of structurally similar compounds in addressing bacterial infections (Palkar et al., 2017).

Anticancer Activity

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents uncovered compounds with significant cytotoxic activity against various cancer cell lines. This study underscores the importance of structural modification in pyrazole derivatives to enhance their therapeutic efficacy against cancer (Rahmouni et al., 2016).

Antiproliferative Effects

Further research into phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds demonstrated competitive antiproliferative activities on melanoma and hematopoietic cell lines, suggesting their potential as antiproliferative agents in melanoma treatment (Kim et al., 2011).

Analgesic Activity

A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety highlighted compounds with notable analgesic properties, indicating the potential for pain management applications (Saad et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitPoly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

Compounds with similar structures have been shown to inhibit parp1 . Inhibition of PARP1 prevents the repair of single-strand DNA breaks, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Result of Action

This can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Propriétés

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-20-13(4-5-19-20)16(23)18-6-7-21-9-11-8-12(17)2-3-14(11)24-10-15(21)22/h2-5,8H,6-7,9-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWWRCHCEMOSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

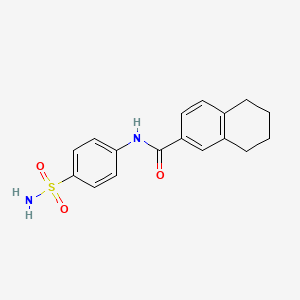

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)

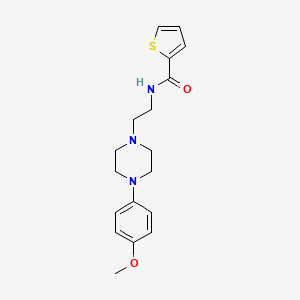

![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)

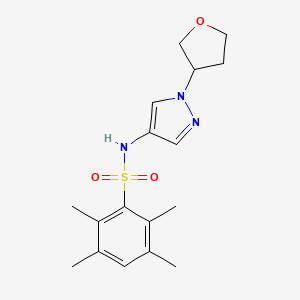

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)

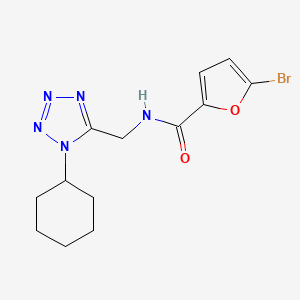

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)

![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)

![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)